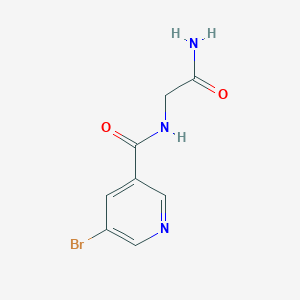
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide: is an organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-bromopyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amine Addition: The acid chloride is then reacted with glycine or its derivatives to form the desired N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide. This step usually requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products
Substitution: Formation of N-(2-amino-2-oxoethyl)-5-azidopyridine-3-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-5-bromopyridine-3-carboxamide.
Oxidation: Formation of N-(2-nitro-2-oxoethyl)-5-bromopyridine-3-carboxamide.
Scientific Research Applications
Chemistry
Ligand Synthesis: Used in the synthesis of ligands for coordination chemistry.
Catalysis: Acts as a precursor for catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in bioconjugation techniques for labeling proteins.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialty polymers.
Mechanism of Action
The mechanism by which N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in hydrogen bonding and van der Waals interactions, stabilizing its binding to the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)-5-chloropyridine-3-carboxamide
- N-(2-amino-2-oxoethyl)-5-fluoropyridine-3-carboxamide
- N-(2-amino-2-oxoethyl)-5-iodopyridine-3-carboxamide
Uniqueness
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions that other halogens might not. For example, bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic chemistry.
Properties
Molecular Formula |
C8H8BrN3O2 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-1-5(2-11-3-6)8(14)12-4-7(10)13/h1-3H,4H2,(H2,10,13)(H,12,14) |
InChI Key |
NEVFROIHAHQZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















